molecular formula C19H20N2O4 B5907676 N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide

N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B5907676
M. Wt: 340.4 g/mol
InChI Key: JPJCWCKBQCXVJY-JXMROGBWSA-N
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Description

N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community in recent years. This compound is widely used in various scientific research applications due to its unique properties and mechanism of action.

Scientific Research Applications

N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is widely used in scientific research applications such as drug discovery, enzyme inhibition studies, and protein-protein interaction studies. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as tyrosinase, cholinesterase, and α-glucosidase. Furthermore, it has also been shown to exhibit significant binding affinity towards various proteins such as human serum albumin and bovine serum albumin.

Mechanism of Action

The mechanism of action of N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide involves the inhibition of enzymes and the modulation of protein-protein interactions. This compound binds to the active site of enzymes and prevents their catalytic activity. Furthermore, it also binds to specific regions of proteins and modulates their interactions with other proteins, thereby affecting various cellular processes.
Biochemical and Physiological Effects:
N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which helps in preventing oxidative damage to cells. Furthermore, it has also been shown to exhibit anti-inflammatory activity, which helps in reducing inflammation in various tissues. Additionally, this compound has also been shown to exhibit neuroprotective activity, which helps in preventing neuronal damage in various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has several advantages and limitations for lab experiments. One of the major advantages of this compound is its potent inhibitory activity against various enzymes, which makes it an excellent tool for enzyme inhibition studies. Furthermore, its ability to modulate protein-protein interactions makes it an excellent tool for studying various cellular processes. However, one of the major limitations of this compound is its low solubility in aqueous solutions, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide. One of the major future directions is the development of more efficient synthesis methods for this compound. Furthermore, the identification of new enzymes and proteins that can be targeted by this compound can lead to the discovery of new therapeutic agents for various diseases. Additionally, the development of more water-soluble derivatives of this compound can lead to its use in a wider range of experiments.
Conclusion:
In conclusion, N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and mechanism of action. This compound has several scientific research applications, and its biochemical and physiological effects make it an excellent tool for studying various cellular processes. Furthermore, the identification of new enzymes and proteins that can be targeted by this compound can lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide involves the condensation of 4-sec-butyl-2-hydroxyaniline and 3-nitrocinnamic acid in the presence of a suitable catalyst. This reaction results in the formation of a yellow crystalline compound, which is then purified using various techniques such as recrystallization and column chromatography.

properties

IUPAC Name

(E)-N-(4-butan-2-yl-2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-13(2)15-8-9-17(18(22)12-15)20-19(23)10-7-14-5-4-6-16(11-14)21(24)25/h4-13,22H,3H2,1-2H3,(H,20,23)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJCWCKBQCXVJY-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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